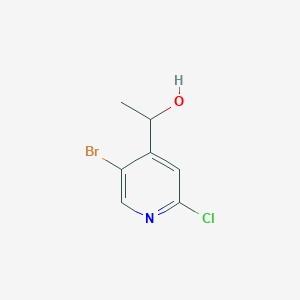

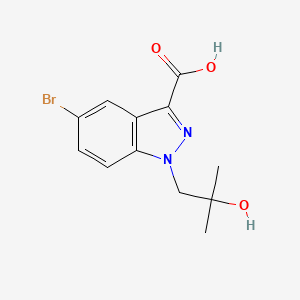

1-(5-Bromo-2-chloropyridin-4-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Ethanol's Role in Energy Production

Bio-ethanol as a Renewable Energy Carrier : Bio-ethanol, primarily produced from biomass fermentation, represents a promising renewable energy carrier. It offers an effective method for hydrogen production from renewable resources through reforming processes. The use of catalysts like Rh and Ni has been highlighted for ethanol steam reforming, which is crucial for hydrogen production. This process is advantageous due to its high specificity, non-requirement of a specific H2/CO ratio, and resistance to metal poisoning, occurring under mild conditions without needing costly treatments or catalysts (Ni, Leung, & Leung, 2007).

Environmental Impacts

Ethanol in Gasoline - Environmental Impacts and Sustainability : The study discusses ethanol's use as a gasoline additive, exploring its environmental aspects including pollutant emissions reduction, impact on soil and groundwater, and greenhouse gas emissions. E10 blends are scrutinized for their ambiguous benefits regarding air quality and potential to increase soil and groundwater contamination risks. Conversely, E85 blends, while offering greenhouse gas benefits, also present significant air pollution impacts and unknown sustainability outcomes (Niven, 2005).

Ethanol's Biochemical and Pharmacological Research Applications

Ethanol's Effects on Cellular Mechanisms : Studies have investigated ethanol's impact on cellular mechanisms, highlighting its role in activating or inhibiting proteins involved in synaptic transmission. The research emphasizes both the acute and chronic effects of ethanol exposure on protein expression and function, relevant for understanding ethanol's overall impact on cellular and synaptic dynamics (Dopico & Lovinger, 2009).

properties

IUPAC Name |

1-(5-bromo-2-chloropyridin-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-4,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODGTNHYRJREMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1Br)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-chloropyridin-4-yl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)

![tert-Butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate; 98%](/img/structure/B6305929.png)